2-Methylthiazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
2-Methylthiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[4,5-d]pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like morpholine and thiols are used in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolo[4,5-d]pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other bioactive molecules.
Biology: Exhibits antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Methylthiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
Antiviral Activity: Inhibits viral replication by interfering with viral DNA or RNA synthesis.
Comparison with Similar Compounds
2-Methylthiazolo[4,5-d]pyrimidin-7-amine can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Thiazolo[4,5-d]pyrimidin-7(6H)-ones, thiazolo[4,5-b]pyridines
Uniqueness: The presence of the methyl group at the 2-position and the amino group at the 7-position distinguishes this compound from other similar compounds.
Properties
Molecular Formula |
C6H6N4S |
---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4S/c1-3-10-6-4(11-3)5(7)8-2-9-6/h2H,1H3,(H2,7,8,9) |
InChI Key |
PLIVYSGTYBYVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NC(=C2S1)N |
Origin of Product |
United States |
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